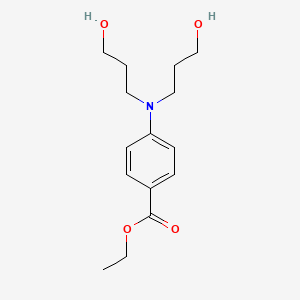
Ethyl 4-(bis(hydroxypropyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate is synthesized through a chemical reaction between ethyl paba and dihydroxypropylamine . The reaction typically involves the following steps:
Starting Materials: Ethyl paba and dihydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce brominated or other substituted products.
Applications De Recherche Scientifique
Ethyl 4-(bis(hydroxypropyl)amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The primary mechanism of action of Ethyl 4-(bis(hydroxypropyl)amino)benzoate is its ability to absorb UV radiation. The compound absorbs UV rays and converts them into less harmful heat energy, thereby protecting the skin from UV-induced damage . This process involves the excitation of electrons within the molecule, which then release energy in the form of heat.
Comparaison Avec Des Composés Similaires
Ethyl 4-(bis(hydroxypropyl)amino)benzoate can be compared with other UV-absorbing compounds, such as:
Ethylhexyl Methoxycinnamate: Another common UV absorber used in sunscreens.
Benzophenone-3: Known for its broad-spectrum UV protection.
Avobenzone: Provides protection against UVA rays.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively absorb UV radiation and convert it into heat. This property makes it particularly valuable in cosmetic formulations for sun protection .
Propriétés
Numéro CAS |
113284-00-7 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
ethyl 4-[bis(3-hydroxypropyl)amino]benzoate |
InChI |
InChI=1S/C15H23NO4/c1-2-20-15(19)13-5-7-14(8-6-13)16(9-3-11-17)10-4-12-18/h5-8,17-18H,2-4,9-12H2,1H3 |
Clé InChI |
UONUEPNDJQOXAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
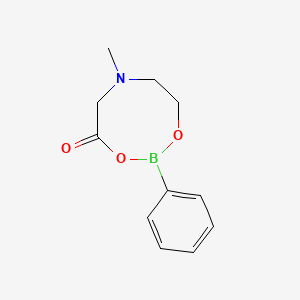
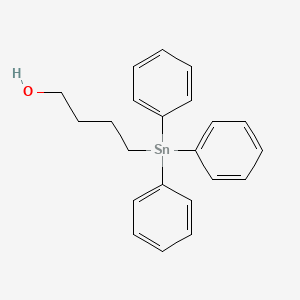
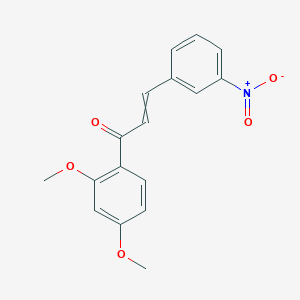
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
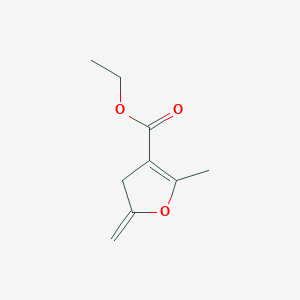

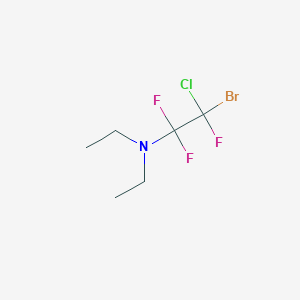
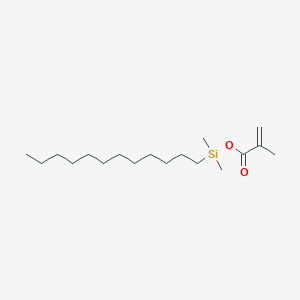
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
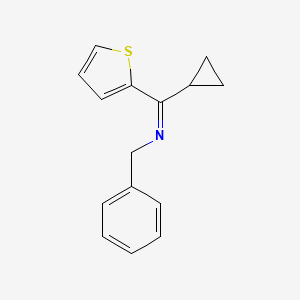

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

